2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide
Description
2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions
Properties
IUPAC Name |
2-[1-[2-(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3/c1-22-9-11-23(12-10-22)14-18(26)24-8-7-20-19(27)16(24)13-17(25)21-15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3,(H,20,27)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBLVTPUPMSCNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of 4-methylpiperazine with an appropriate acyl chloride, followed by cyclization to form the piperazine ring. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylpiperazin-1-yl)acetic acid dihydrochloride
- 2-(4-methylpiperazin-1-yl)ethan-1-amine
- 4-(2-aminoethyl)-1-methylpiperazine
Uniqueness
Compared to similar compounds, 2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide is unique due to its specific structural features, such as the presence of both acyl and phenylacetamide groups.
Biological Activity
Introduction
The compound 2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide is a synthetic organic molecule with a complex structure that includes piperazine and phenylacetamide moieties. This compound is of interest due to its potential biological activities, particularly in pharmacological applications targeting neurological and inflammatory pathways. This article reviews its biological activity, synthesis, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 373.4 g/mol. The presence of a 4-methylpiperazine group suggests possible interactions with various biological targets, including neurotransmitter receptors.
| Property | Value |
|---|---|
| Molecular Formula | C19H27N5O3 |
| Molecular Weight | 373.4 g/mol |
| CAS Number | 1025714-95-7 |
Synthesis
The synthesis of 2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide typically involves multi-step organic synthesis techniques. These may include:
- Formation of the piperazine ring through cyclization reactions.
- Acetylation of the 4-methylpiperazine group.
- Coupling reactions to attach the phenylacetamide moiety.
These steps can be optimized based on reaction conditions to enhance yields.
Biological Activity
Preliminary studies indicate that compounds structurally similar to 2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide exhibit significant biological activities, including:
1. Anticonvulsant Activity
- Research has shown that related compounds display anticonvulsant properties in animal models, particularly in maximal electroshock (MES) tests. For instance, derivatives with similar piperazine structures have been evaluated for their efficacy in preventing seizures, suggesting that this compound may also possess anticonvulsant potential.
2. Anti-inflammatory Effects
- The presence of the piperazine moiety is often linked to enhanced binding affinities to receptors involved in inflammatory responses. This suggests that the compound could potentially modulate inflammatory pathways.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the biological activity of 2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-phenylacetamide :
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide | Contains a piperazine ring | Exhibits osteoclast differentiation inhibition |
| 4-Methyl-N-(4-methylphenyl)-2-(3-pyridinyloxy)acetamide | Similar piperazine derivative | Potential neuroprotective effects |
| N-(4-Methoxyphenyl)-N'-[2-(4-methylpiperidin-1-yl)acetyl]urea | Urea linkage instead of amide | Targeting different receptor types |
This table highlights how structural variations influence biological activity, which is crucial for designing more effective therapeutic agents.
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
- Anticonvulsant Studies : In a study evaluating N-substituted phenylacetamides, compounds were screened for their ability to inhibit seizures in animal models. The results showed varying degrees of efficacy, with some derivatives displaying significant protection against MES-induced seizures .
- Neuropharmacological Evaluation : A study on piperazine derivatives indicated that modifications to the piperazine ring could enhance binding affinity to sodium channels, suggesting a mechanism for anticonvulsant activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
